

Ethyl 2-(2-aminothiazol-4-yl)glyoxylate chemical properties and structure

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Compound of Interest

Compound Name: Ethyl 2-(2-aminothiazol-4-yl)glyoxylate

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In-Depth Technical Guide: Ethyl 2-(2-aminothiazol-4-yl)glyoxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **Ethyl 2-(2-aminothiazol-4-yl)glyoxylate**, a key intermediate in the development of various pharmaceutical compounds.

Chemical Properties and Structure

Ethyl 2-(2-aminothiazol-4-yl)glyoxylate is a solid, highly purified compound.^[1] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₈ N ₂ O ₃ S	[1][2]
Molecular Weight	200.22 g/mol	[1][3]
Appearance	Solid	[4]
Melting Point	148-152 °C	[1][2]
Boiling Point	Not available	
Solubility	Soluble in DMSO and Methanol	[1]
CAS Number	64987-08-2	[1][2]

Structure:

The structure of **Ethyl 2-(2-aminothiazol-4-yl)glyoxylate** is characterized by a thiazole ring substituted with an amino group and an ethyl glyoxylate moiety.

- IUPAC Name: ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate[3]
- SMILES: CCOC(=O)C(=O)C1=CSC(=N1)N[3]
- InChI: InChI=1S/C7H8N2O3S/c1-2-12-6(11)5(10)4-3-13-7(8)9-4/h3H,2H2,1H3,(H2,8,9)[3]

Experimental Protocols

Synthesis of **Ethyl 2-(2-aminothiazol-4-yl)glyoxylate** Hydrochloride:

A common synthetic route to the hydrochloride salt of **Ethyl 2-(2-aminothiazol-4-yl)glyoxylate** involves the deprotection of a formylated precursor.

Materials:

- Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate
- Ethanol

- Phosphorus oxychloride

Procedure:

- A suspension of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate (31.3 g) is prepared in ethanol (600 ml).^[5]
- Phosphorus oxychloride (41.9 g) is added dropwise to the suspension.^[5]
- The reaction mixture is processed to isolate the hydrochloride salt of the product.

It is important to note that this protocol is for the synthesis of the hydrochloride salt. The synthesis of the free base may require an additional neutralization step.

Spectral Data

Detailed spectral data for **Ethyl 2-(2-aminothiazol-4-yl)glyoxylate** is not readily available in the public domain. However, based on the structure, the following characteristic peaks would be expected:

¹H NMR:

- Signals corresponding to the ethyl group (a quartet and a triplet).
- A singlet for the proton on the thiazole ring.
- A broad singlet for the amino protons.

¹³C NMR:

- Signals for the carbonyl carbons of the ester and ketone.
- Signals for the carbons of the thiazole ring.
- Signals for the carbons of the ethyl group.

IR Spectroscopy:

- Stretching vibrations for the N-H bonds of the amino group.

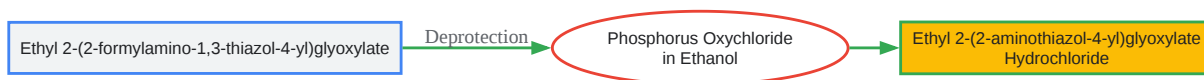
- Stretching vibrations for the C=O bonds of the ester and ketone.
- Bands characteristic of the thiazole ring.

Applications in Drug Development

Ethyl 2-(2-aminothiazol-4-yl)glyoxylate serves as a crucial building block in the synthesis of a variety of biologically active molecules. It is a key intermediate in the preparation of antibacterial, antiallergic, and anti-inflammatory agents.[1] The 2-aminothiazole core is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous approved drugs.

Logical Relationships in Synthesis

The synthesis of **Ethyl 2-(2-aminothiazol-4-yl)glyoxylate** hydrochloride from its formylated precursor can be visualized as a straightforward deprotection reaction.



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Caption: Synthesis workflow for **Ethyl 2-(2-aminothiazol-4-yl)glyoxylate** HCl.

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